molecular formula C16H24BNO6 B12838369 [4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid

[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid

Cat. No.: B12838369
M. Wt: 337.2 g/mol
InChI Key: DGDNKCOAKHZDHS-ZDUSSCGKSA-N
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Description

[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid is a boronic acid derivative known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a complex side chain containing ethoxy, carbamate, and oxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid typically involves multiple steps:

    Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.

    Introduction of the Side Chain: The side chain is introduced through a series of reactions starting with the protection of amino acids, followed by esterification and carbamate formation.

    Coupling Reaction: The final step involves coupling the protected side chain with the phenylboronic acid core under mild conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: The carbonyl group in the side chain can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

Chemistry

In organic synthesis, [4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Biology

This compound is studied for its potential as a protease inhibitor. The boronic acid group can form reversible covalent bonds with the active site serine of proteases, making it a valuable tool in enzyme inhibition studies.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in cancer treatment, due to their ability to inhibit proteasomes and other enzymes involved in cell proliferation.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of [4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid primarily involves the interaction of its boronic acid group with target molecules. In enzyme inhibition, the boronic acid forms a reversible covalent bond with the active site serine of proteases, thereby blocking the enzyme’s activity. This interaction is crucial in the development of protease inhibitors for therapeutic use.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler analog with a phenyl ring directly attached to the boronic acid group.

    4-Aminophenylboronic Acid: Contains an amino group instead of the complex side chain.

    4-Carboxyphenylboronic Acid: Features a carboxyl group instead of the ethoxy and carbamate groups.

Uniqueness

What sets [4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid apart is its complex side chain, which imparts unique reactivity and specificity. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and advanced material synthesis.

Properties

Molecular Formula

C16H24BNO6

Molecular Weight

337.2 g/mol

IUPAC Name

[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid

InChI

InChI=1S/C16H24BNO6/c1-5-23-14(19)13(18-15(20)24-16(2,3)4)10-11-6-8-12(9-7-11)17(21)22/h6-9,13,21-22H,5,10H2,1-4H3,(H,18,20)/t13-/m0/s1

InChI Key

DGDNKCOAKHZDHS-ZDUSSCGKSA-N

Isomeric SMILES

B(C1=CC=C(C=C1)C[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)OCC)NC(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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